molecular formula C24H20O5 B5077640 Ethyl ((4-methyl-6-oxo-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate CAS No. 6368-92-9

Ethyl ((4-methyl-6-oxo-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate

Cat. No.: B5077640
CAS No.: 6368-92-9
M. Wt: 388.4 g/mol
InChI Key: UAIHPIQVMGMISS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo©chromen-3-yl with phenylacetic acid in the presence of an esterifying agent such as ethyl alcohol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-3-27-24(26)22(16-9-5-4-6-10-16)28-20-14-13-18-17-11-7-8-12-19(17)23(25)29-21(18)15(20)2/h4-14,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHPIQVMGMISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387564
Record name AGN-PC-0JYVLH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-92-9
Record name AGN-PC-0JYVLH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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